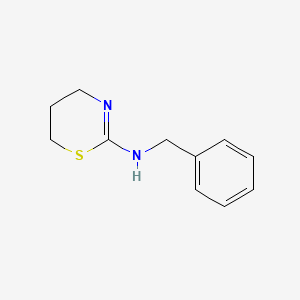

N-苄基-5,6-二氢-4H-1,3-噻嗪-2-胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

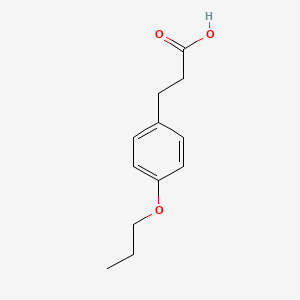

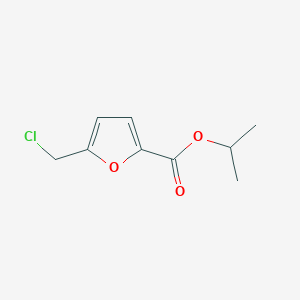

The compound "N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine" is a derivative of the 1,3-thiazine class, which is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. This class of compounds is known for its biological activity and is the core structure of various pharmacologically active molecules, including cephalosporins, which are widely used as antibiotics .

Synthesis Analysis

The synthesis of related 1,3-thiazine derivatives often involves cyclocondensation reactions, nucleophilic substitutions, and ring transformations. For instance, the synthesis of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine derivatives was achieved through a series of reactions starting with cyclocondensation, followed by nucleophilic substitution to introduce various secondary amines . Similarly, the synthesis of 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones also involved a two-pot procedure with secondary amines, leading to cyclization to form the thiazine ring .

Molecular Structure Analysis

The molecular structure of thiazine derivatives is characterized by the presence of a six-membered ring containing nitrogen and sulfur atoms. The structure of these compounds is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using 1H-NMR, 13C-NMR, and EI-MS spectral analysis .

Chemical Reactions Analysis

Thiazine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and cyclizations. The synthesis of 6-benzoyl 2,3-dihydro-1,3-thiazin-4(2H)-ones from 5-benzoyl-3(2H)-isothiazol-3-ones involved a sequence of reactions including ketalization, transformation, and deketalization . The formation of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones from 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones showcased a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activity, such as antibacterial and antitumor properties. For instance, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine displayed good antitumor activity against the Hela cell line . Additionally, a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized and showed promising antibacterial and radical scavenging activities .

科研应用

催化和合成应用

催化合成:使用催化方法合成N-苄基-5,6-二氢-4H-1,3-噻嗪-2-胺衍生物。例如,纤维素-SO3H催化的一锅三组分Ugi反应已被用于合成各种衍生物,包括4H-苯并[b][1,4]噻嗪-2-胺(Mofakham, Hezarkhani, & Shaabani, 2012)。还开发了微波辅助合成方法,用于高效快速合成类似化合物(Zuo, Li, Ren, Falck, Lijuan, Ahn, & Shin, 2008)。

化学选择性合成:该化合物已被用于结构多样的杂环的化学选择性合成。一个例子是o-异硫氰酸酯-(E)-肉桂醛与胺的反应,产生4H-苯并[d][1,3]噻嗪等化合物(Dong, Wei, Yu, & Xie, 2018)。

超声波合成:超声波产生的偶氮甲烯亚胺已被用于环加成反应,制备1,3-噻嗪衍生物,展示了这些化合物在有机合成中的多功能性(Gebert, Linden, Mlostoń, & Heimgartner, 2003)。

生物和药物研究

生物活性:一些衍生物显示出显著的生物活性。例如,从吗啉-4-胺合成的化合物表现出高抗自由基和抗炎活性(Kulakov, Shulgau, Turdybekov, Turdybekov, & Sadyrbekov, 2015)。

抗菌和缓蚀:类似于N-苄基-5,6-二氢-4H-1,3-噻嗪-2-胺结构的1,3-苯并噻唑衍生物已被探索用于抗菌活性和缓蚀剂(Nayak & Bhat, 2023)。

新型衍生物的抗菌活性:类似于4-(1H-苯并[d]咪唑-2基)-1,3-噻唑-2-胺的新型衍生物已被合成并评估其抗菌和抗真菌活性,显示了这些化合物在药物化学中的潜力(Reddy & Reddy, 2010)。

结构和化学性质

X射线晶体学和DFT计算:使用X射线晶体学和密度泛函理论(DFT)表征了衍生物的结构和电子性质,有助于理解它们的化学行为(Somarathinam et al., 2019)。

碱度和互变异构研究:已经研究了相关噻嗪衍生物的碱度和互变异构,为了解它们的化学性质提供了见解(Ignatova, Ovechkin, Gekhman, & Unkovskii, 1977)。

Safety And Hazards

The safety and hazards associated with “N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine” are indicated by the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

性质

IUPAC Name |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFOICMSGAUPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368696 |

Source

|

| Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

CAS RN |

30480-73-0 |

Source

|

| Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)